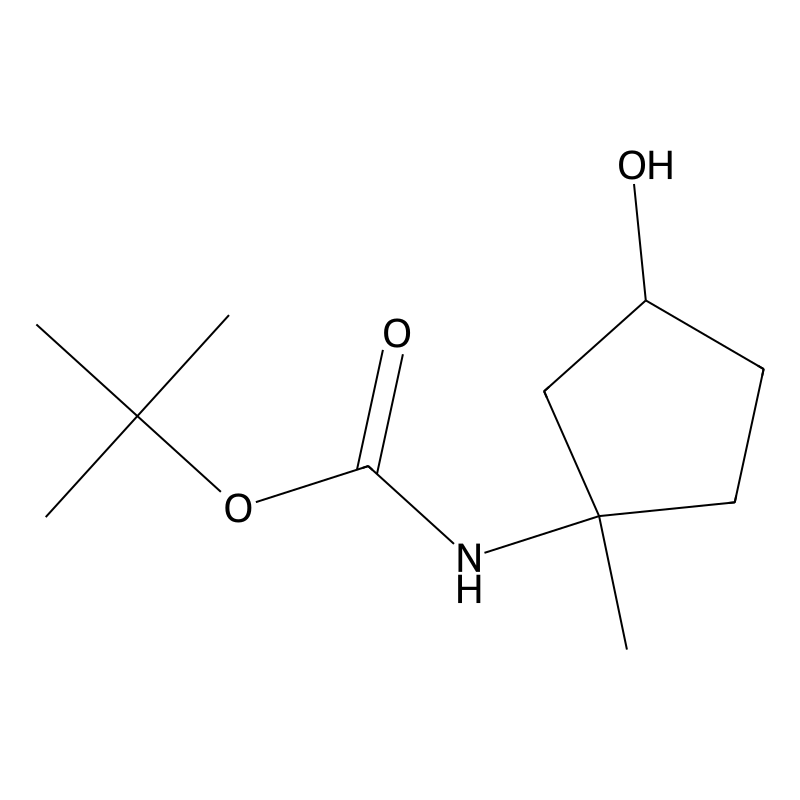

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 215.29 g/mol. It is categorized as a carbamate, which is characterized by the presence of a carbamate functional group (-NHCOO-). This compound is notable for its unique structure, which includes a tert-butyl group and a hydroxyl group attached to a cyclopentane ring, making it an interesting subject of study in organic chemistry and medicinal applications .

- Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.

- Esterification: The hydroxyl group can react with acids to form esters, which may have different biological properties.

- Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

The synthesis of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate typically involves several steps:

- Formation of the Hydroxymethylcyclopentane: Starting from cyclopentene derivatives, hydroxymethyl groups can be introduced through hydroboration or other alkylation methods.

- Carbamate Formation: The hydroxymethyl compound is then reacted with tert-butyl chloroformate or another suitable carbamoylating agent to form the carbamate linkage.

- Purification: The product can be purified using standard techniques such as recrystallization or chromatography.

This multi-step synthesis highlights the complexity involved in creating this compound while providing opportunities for optimization and modification.

tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.

- Agricultural Chemicals: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity.

- Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

The exploration of its applications is ongoing, particularly in medicinal chemistry.

Interaction studies involving tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate focus on its behavior in biological systems. These studies may include:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and potential therapeutic effects.

- Receptor Binding Affinity: Assessing its affinity for various receptors could elucidate its mechanism of action and therapeutic potential.

- Metabolic Pathway Analysis: Investigating how this compound is metabolized in vivo helps predict its efficacy and safety profile.

Such studies are critical for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| tert-Butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | 0.84 | Cyclobutyl ring instead of cyclopentane | |

| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 0.93 | Different alkane chain length | |

| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 0.93 | Variation in side chain structure |

These comparisons illustrate that while these compounds share certain structural characteristics, their unique features contribute to differing biological activities and potential applications.